molecular formula C11H13BrO3 B577983 3-Bromo-5-butoxybenzoic acid CAS No. 1228956-96-4

3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983
CAS No.: 1228956-96-4
M. Wt: 273.126
InChI Key: FSCCOARBZOWPJV-UHFFFAOYSA-N
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Description

3-Bromo-5-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a butoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-butoxybenzoic acid typically involves the bromination of 5-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the third position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-butoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes and carboxylic acids derived from the oxidation of the butoxy group.

    Reduction Reactions: Products include alcohols and aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

3-Bromo-5-butoxybenzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-butoxybenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzoic acid: Similar structure with a methoxy group instead of a butoxy group.

    3-Bromo-5-iodobenzoic acid: Similar structure with an iodine atom instead of a butoxy group.

    3-Bromo-5-chlorobenzoic acid: Similar structure with a chlorine atom instead of a butoxy group.

Uniqueness

3-Bromo-5-butoxybenzoic acid is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. The butoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCOARBZOWPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681823
Record name 3-Bromo-5-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228956-96-4
Record name 3-Bromo-5-butoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228956-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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